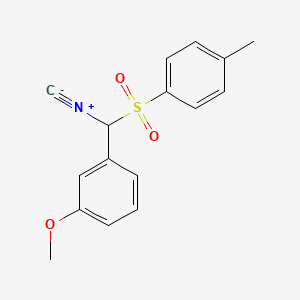

a-Tosyl-(3-methoxybenzyl) isocyanide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12-7-9-15(10-8-12)21(18,19)16(17-2)13-5-4-6-14(11-13)20-3/h4-11,16H,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJOLCGALKIREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)OC)[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of α Tosyl 3 Methoxybenzyl Isocyanide Reactivity

Dual Reactivity of the Isocyanide Moiety: Nucleophilic and Electrophilic Character

The isocyanide functional group (-N≡C) is a versatile moiety that exhibits both nucleophilic and electrophilic characteristics. nih.govresearchgate.net This dual reactivity can be rationalized by considering its electronic structure. The terminal carbon atom possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic centers. imtm.cz Conversely, the same carbon atom is also electron-deficient due to the electronegativity of the adjacent nitrogen atom, rendering it susceptible to attack by nucleophiles. imtm.cz

This amphiphilic nature is a hallmark of isocyanide chemistry and is central to the reactivity of α-Tosyl-(3-methoxybenzyl) isocyanide. imtm.cz Depending on the reaction conditions and the nature of the co-reactants, the isocyanide group can act as either a nucleophile or an electrophile, leading to a diverse array of chemical transformations.

The nucleophilic character is often observed in reactions where the isocyanide attacks a strong electrophile. The electrophilic character, on the other hand, is manifested in addition reactions where a nucleophile attacks the isocyanide carbon. This dual reactivity allows for its participation in a wide range of reactions, including multicomponent reactions and cycloadditions.

Role of the Acidic α-Carbon in Deprotonation and Subsequent Carbanion Formation

The carbon atom situated between the isocyanide group and the tosyl group, known as the α-carbon, is notably acidic. thieme-connect.de This acidity is a consequence of the electron-withdrawing nature of both the adjacent sulfonyl group of the tosyl moiety and the isocyanide group. These groups effectively stabilize the conjugate base, a carbanion, formed upon deprotonation.

The formation of this carbanion is a critical step in many reactions involving α-tosyl isocyanides. nih.govnih.gov The presence of the 3-methoxybenzyl group in α-Tosyl-(3-methoxybenzyl) isocyanide further influences the stability of this carbanion through resonance effects. The benzyl (B1604629) carbanion is stabilized by delocalization of the negative charge into the aromatic ring. nih.govnih.gov

The ease of deprotonation at the α-carbon allows for the generation of a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. The stability of the resulting carbanion is a key determinant of the compound's reactivity in these pathways.

| Structural Feature | Effect on α-Carbon Acidity | Effect on Carbanion Stability |

|---|---|---|

| Tosyl Group (-SO₂Ar) | Increases acidity (electron-withdrawing) | Stabilizes carbanion via resonance and induction |

| Isocyanide Group (-N≡C) | Increases acidity (electron-withdrawing) | Stabilizes carbanion via induction |

| 3-Methoxybenzyl Group | May slightly decrease acidity due to the electron-donating nature of the methoxy (B1213986) group, but the benzylic position enhances stability | Stabilizes carbanion via resonance delocalization into the benzene (B151609) ring |

Function of the Tosyl Group as a Leaving Group in Cyclization and Rearrangement Pathways

The tosyl (p-toluenesulfonyl) group is an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.orglibretexts.org This property is attributed to the stability of the resulting tosylate anion, which is resonance-stabilized. In the context of α-Tosyl-(3-methoxybenzyl) isocyanide, the tosyl group's ability to depart as a stable anion is pivotal in facilitating various intramolecular cyclization and rearrangement reactions. researchgate.netmdpi.com

Following the formation of the α-carbanion, subsequent intramolecular reactions can occur where the newly formed nucleophilic center attacks another part of the molecule. In many of these pathways, the reaction is completed by the elimination of the tosyl group, driving the reaction forward. mdpi.com This function is crucial for the synthesis of heterocyclic compounds, where the departure of the tosyl group leads to the formation of a stable ring system.

Electrophilic Aromatic Substitution in Intramolecular Cyclization Processes

The 3-methoxybenzyl group in α-Tosyl-(3-methoxybenzyl) isocyanide provides a site for intramolecular electrophilic aromatic substitution. The methoxy group is an activating group, directing electrophilic attack to the ortho and para positions of the benzene ring. This electronic property is exploited in intramolecular cyclization reactions.

After the formation of a reactive intermediate, such as the α-carbanion, an intramolecular attack on the electron-rich aromatic ring can occur. This process is a form of electrophilic aromatic substitution where a part of the molecule itself acts as the electrophile. The reaction culminates in the formation of a new ring fused to the benzyl group. The regioselectivity of this cyclization is governed by the directing effects of the methoxy group and the steric constraints of the transition state.

Computational Chemistry Approaches to Reaction Mechanisms: Density Functional Theory (DFT) Calculations

To gain a deeper and more quantitative understanding of the reaction mechanisms of α-Tosyl-(3-methoxybenzyl) isocyanide, computational chemistry methods are employed. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction pathways, including the structures of transition states and the energetics of different mechanistic routes. nih.govresearchgate.net

DFT calculations can be used to model the deprotonation of the α-carbon, the stability of the resulting carbanion, and the subsequent cyclization or rearrangement pathways. researchgate.netchemrxiv.org By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction mechanism under a given set of conditions. nih.govresearchgate.net These theoretical studies complement experimental findings and provide valuable insights into the factors that control the reactivity and selectivity of α-Tosyl-(3-methoxybenzyl) isocyanide. chemrxiv.org

| Parameter Calculated | Mechanistic Insight Provided |

|---|---|

| Proton Affinity of α-Carbanion | Quantitative measure of α-carbon acidity |

| Energy of Carbanion Intermediate | Assessment of carbanion stability |

| Transition State Geometries and Energies | Identification of the lowest energy reaction pathway and rate-determining steps |

| Reaction Energy Profiles | Visualization of the energetic landscape of the entire reaction mechanism |

Synthetic Transformations and Applications of α Tosyl 3 Methoxybenzyl Isocyanide

Multicomponent Reactions (MCRs) Incorporating α-Tosyl-(3-methoxybenzyl) Isocyanide

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The isocyanide functional group is a cornerstone of many MCRs, and α-tosyl-(3-methoxybenzyl) isocyanide, as a substituted derivative of the widely used tosylmethyl isocyanide (TosMIC), is a valuable reagent in this context. Its utility stems from the combined reactivity of the isocyanide carbon, the acidity of the adjacent methylene (B1212753) proton (activated by both the tosyl and isocyanide groups), and the role of the tosyl group as a good leaving group.

Van Leusen Type Cycloadditions for Diverse Heterocycle Synthesis

The Van Leusen reaction is a powerful method for synthesizing five-membered heterocycles, most notably pyrroles and imidazoles. This reaction typically involves the base-mediated [3+2] cycloaddition of a TosMIC derivative with an appropriate Michael acceptor or an imine. When α-tosyl-(3-methoxybenzyl) isocyanide is employed, the 3-methoxybenzyl group is directly installed onto the resulting heterocyclic core. This is synthetically advantageous as this moiety is present in numerous biologically active compounds. The reaction is initiated by the deprotonation of the α-carbon, followed by nucleophilic attack on the electrophilic partner. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the aromatic heterocycle.

Passerini and Ugi Reaction Modifications and Expansions Utilizing Isocyanides

The Passerini three-component reaction and the Ugi four-component reaction are fundamental isocyanide-based MCRs that are instrumental in the field of medicinal chemistry for the rapid generation of libraries of complex molecules like depsipeptides and peptidomimetics. The Passerini reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. The Ugi reaction extends this by including a primary amine, leading to an α-acylamino amide. The use of α-tosyl-(3-methoxybenzyl) isocyanide in these reactions introduces both the tosyl and the 3-methoxybenzyl groups into the final product. These functional groups can serve as synthetic handles for further chemical modifications or can be integral parts of a pharmacophore.

Heterocycle Synthesis via Cyclization Reactions

Beyond its role in classical MCRs, α-tosyl-(3-methoxybenzyl) isocyanide is a versatile building block for a variety of cyclization reactions aimed at constructing heterocyclic frameworks. The intrinsic functionalities of the molecule allow it to act as a potent synthon for nitrogen-containing rings.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of paramount importance in pharmaceutical and materials science. The unique reactivity of α-tosyl-(3-methoxybenzyl) isocyanide provides efficient routes to several key classes of these compounds.

The synthesis of pyrroles using α-tosyl-(3-methoxybenzyl) isocyanide is a prime example of the Van Leusen cycloaddition. The reaction proceeds by treating the isocyanide with an activated alkene (a Michael acceptor) in the presence of a base. This protocol allows for the construction of highly substituted pyrroles with the 3-methoxybenzyl substituent at a predictable position on the ring. The choice of Michael acceptor dictates the substitution pattern on the final pyrrole (B145914) product.

Table 1: Representative Synthesis of Pyrrole Derivatives

| Michael Acceptor | Base | Product |

| Chalcone (B49325) | Sodium Hydride (NaH) | 2-(3-methoxybenzyl)-3,4-diphenyl-1H-pyrrole |

| Ethyl Cinnamate | Potassium Carbonate (K₂CO₃) | Ethyl 2-(3-methoxybenzyl)-4-phenyl-1H-pyrrole-3-carboxylate |

| Acrylonitrile | Potassium tert-butoxide (t-BuOK) | 2-(3-methoxybenzyl)-1H-pyrrole-3-carbonitrile |

The Van Leusen imidazole (B134444) synthesis is another key application, wherein α-tosyl-(3-methoxybenzyl) isocyanide reacts with an aldimine in the presence of a base. This reaction provides a direct route to 1,4,5-trisubstituted imidazoles. The aldimine, which can be pre-formed or generated in situ from an aldehyde and an amine, serves as the C-N double bond component for the cycloaddition. The resulting imidazoles are decorated with the 3-methoxybenzyl group from the isocyanide and substituents from the aldehyde and amine precursors.

Table 2: Representative Synthesis of Imidazole Derivatives

| Aldimine Component | Base | Product |

| N-Benzylidene-aniline | Potassium Carbonate (K₂CO₃) | 4-(3-methoxybenzyl)-1,2-diphenyl-5-tosyl-1H-imidazole |

| N-(4-Chlorobenzylidene)methylamine | Sodium Hydride (NaH) | 2-(4-chlorophenyl)-4-(3-methoxybenzyl)-1-methyl-5-tosyl-1H-imidazole |

| N-Propylidene-propylamine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 4-(3-methoxybenzyl)-1,2-dipropyl-5-tosyl-1H-imidazole |

Formation of Other Heterocyclic Scaffolds

The application of α-Tosyl-(3-methoxybenzyl) isocyanide extends beyond the synthesis of isoquinolines, benzotriazines, and thiazoles, most notably through the Van Leusen [3+2] cycloaddition reaction to form pyrrole derivatives. nih.gov This reaction involves treating an electron-deficient alkene, such as a chalcone or a styrylisoxazole, with the TosMIC derivative in the presence of a base. mdpi.comnih.gov The reaction is operationally simple and provides a convenient method for synthesizing polysubstituted pyrroles. nih.gov

The mechanism begins with the base-assisted deprotonation of the acidic α-carbon of α-Tosyl-(3-methoxybenzyl) isocyanide, forming a carbanion. researchgate.net This carbanion then acts as a Michael donor, adding to the electron-deficient double bond of the substrate. researchgate.net A subsequent intramolecular cyclization via nucleophilic attack of the newly formed anion onto the isocyanide carbon, followed by elimination of the tosyl group, leads to the formation of the aromatic pyrrole ring. nih.govmdpi.com This protocol allows for the creation of highly substituted 3,4-disubstituted pyrroles. mdpi.com Furthermore, the general reactivity of TosMIC derivatives is known to facilitate the synthesis of other heterocycles, including oxazoles and imidazoles, through different reaction pathways. organic-chemistry.org

Specific Bond-Forming Reactions

Carbon-Carbon Bond Formation, including Knoevenagel-type Condensation Products

The acidic α-carbon of α-Tosyl-(3-methoxybenzyl) isocyanide is central to its utility in carbon-carbon bond formation. organic-chemistry.org This heightened acidity allows for easy deprotonation with a base, generating a nucleophilic carbanion that can react with various electrophiles. A significant application of this reactivity is in Knoevenagel-type condensation reactions with aldehydes and ketones. organic-chemistry.org

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an active hydrogen compound with a carbonyl group. sigmaaldrich.com In this context, the deprotonated α-Tosyl-(3-methoxybenzyl) isocyanide attacks the carbonyl carbon of an aldehyde or ketone. nih.gov This addition is typically followed by a spontaneous dehydration (elimination) step, resulting in the formation of a new carbon-carbon double bond. sigmaaldrich.com The product is an α,β-unsaturated isocyanide, a versatile intermediate for further synthetic transformations. The reaction is driven by the formation of a stable conjugated system and the elimination of water. thermofisher.com

Reductive Cyanation Applications

α-Tosyl-(3-methoxybenzyl) isocyanide is an effective reagent for the reductive cyanation (or reductive nitrilation) of aldehydes and ketones, converting them into homologous nitriles with the addition of one carbon atom. organic-chemistry.orgorganic-chemistry.org This transformation is a powerful tool in organic synthesis for extending carbon chains.

Advanced Topics and Emerging Research in α Tosyl 3 Methoxybenzyl Isocyanide Chemistry

Catalytic Strategies in Transformations Involving α-Tosyl-(3-methoxybenzyl) Isocyanide

The utility of α-tosyl-substituted isocyanides is significantly enhanced by a variety of catalytic systems that promote diverse transformations. These strategies often focus on activating the isocyanide or facilitating the deprotonation of the α-carbon to generate a key nucleophilic intermediate.

One of the most established methods is base catalysis, which is fundamental to reactions like the Van Leusen pyrrole (B145914) synthesis. sci-hub.se In this process, a base is used to deprotonate the acidic proton α to both the isocyanide and the tosyl group, creating a stabilized carbanion. This anion then acts as a potent nucleophile, for instance, in a Michael addition to an α,β-unsaturated carbonyl compound, initiating a sequence of cyclization and elimination steps to form the pyrrole ring. mdpi.com

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), represent a sophisticated catalytic strategy for achieving enantioselectivity. nih.gov These organocatalysts can mediate asymmetric cyclodehydration reactions to produce atropisomeric heterocycles, which are molecules with axial chirality. nih.govnih.gov The catalyst protonates a precursor molecule, guiding the cyclization in a stereocontrolled manner to favor the formation of one enantiomer over the other. nih.gov This approach is noted for being an environmentally benign and atom-efficient method for accessing chiral heterocyclic structures. nih.gov

Lewis acid catalysis has also been employed, particularly in multicomponent reactions. For example, in asymmetric Passerini reactions, chiral Lewis acid complexes can coordinate to the carbonyl substrate, activating it for a stereoselective nucleophilic attack by the isocyanide. broadinstitute.org This strategy is crucial for controlling the formation of new stereocenters in complex, one-pot transformations.

Table 1: Overview of Catalytic Strategies

| Catalytic Strategy | Catalyst Type | Typical Reaction | Role of Catalyst |

|---|---|---|---|

| Base Catalysis | NaH, K₂CO₃, etc. | Van Leusen Reaction | Deprotonation of α-carbon to form nucleophile. sci-hub.semdpi.com |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids | Asymmetric Cyclodehydration | Stereocontrolled protonation and cyclization. nih.govnih.gov |

| Lewis Acid Catalysis | Cu(II)-pybox complexes | Asymmetric Passerini Reaction | Activation of carbonyl for stereoselective attack. broadinstitute.org |

Stereochemical Control and Diastereoselectivity in Isocyanide-Mediated Reactions

Achieving high levels of stereochemical control is a central goal in modern organic synthesis. For reactions involving α-tosyl-substituted isocyanides, significant progress has been made in directing both enantioselectivity and diastereoselectivity.

A prime example is the development of the catalytic asymmetric Passerini three-component reaction (P-3CCR). broadinstitute.org Researchers have successfully utilized chiral Lewis acid complexes, such as those formed from copper(II) and tridentate bis(oxazolinyl)pyridine (pybox) ligands, to control the α-addition of the isocyanide to a carbonyl compound. This methodology allows for the creation of α-acyloxycarboxamides with high enantioselectivity. The choice of isocyanide can influence both the reaction rate and the degree of selectivity, with aromatic isocyanides often affording high enantiomeric excesses. broadinstitute.org

The synthesis of atropisomers, which are stereoisomers arising from restricted rotation about a single bond, is another area where stereocontrol is critical. Catalytic asymmetric methods using chiral phosphoric acid catalysts have been developed for the atroposelective synthesis of N-aryl 1,2,4-triazoles. nih.govnih.gov This cyclodehydration reaction can yield products with high enantiomeric ratios, which can often be further enhanced to near-enantiopure form through recrystallization. nih.gov Such methods are vital as different atropisomers of a molecule can exhibit distinct biological activities. nih.gov

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for building peptide-like structures. nih.gov While the initial products are often linear, stereochemical control during the multicomponent coupling is essential for defining the stereocenters that will be present in subsequent cyclization steps to form constrained peptidomimetics. nih.gov

Development of Novel Reaction Pathways and Methodologies

Research into α-Tosyl-(3-methoxybenzyl) isocyanide and related compounds continues to uncover novel synthetic applications, expanding their role as versatile building blocks for heterocyclic chemistry.

Multicomponent reactions (MCRs) remain a cornerstone of this research. The Passerini and Ugi reactions, which combine three or four starting materials in a single step, offer rapid access to molecular complexity. nih.govencyclopedia.pub The Passerini reaction, for instance, combines a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. nih.govencyclopedia.pub The Ugi four-component reaction (Ugi-4CR) similarly combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov These reactions are highly valued for their efficiency in constructing peptide-like scaffolds. beilstein-journals.org

The Van Leusen reaction, traditionally used for pyrrole synthesis, has been extended to create a wide array of 3,4-disubstituted pyrroles from various electron-deficient olefins. mdpi.com A significant methodological advance has been the development of a mechanochemical Van Leusen pyrrole synthesis. This solvent-free approach, utilizing ball milling, provides moderate to excellent yields and is compatible with a range of functional groups. sci-hub.se

Furthermore, α-tosyl-substituted isocyanides have been employed in the synthesis of other important heterocyclic systems. Novel pathways have been developed for the synthesis of:

1,2,3-Benzotriazines: Achieved through the heterocyclization of specifically substituted α-tosylbenzyl isocyanides. nih.gov

N-Heteroaryl Imidazoles: Formed via the reaction of TosMIC derivatives with N-heteroaryl formamidines. researchgate.net

These methodologies demonstrate the remarkable versatility of the isocyanide-tosyl scaffold in constructing diverse five- and six-membered heterocycles. nih.govresearchgate.net

Exploration of Structure-Reactivity Relationships in Functionalized Isocyanides

The reactivity of α-Tosyl-(3-methoxybenzyl) isocyanide is governed by the interplay of its three key functional components: the isocyanide, the tosyl group, and the methoxy-substituted benzyl (B1604629) moiety. The carbon atom of the isocyano group exhibits carbene-like character, allowing it to undergo α-addition reactions. thieme-connect.de

The tosyl (p-toluenesulfonyl) group serves two primary functions. First, it is a strong electron-withdrawing group, which significantly increases the acidity of the α-proton. This facilitates deprotonation by moderate bases to form the reactive carbanion intermediate. thieme-connect.de Second, the tosyl group can act as a leaving group in the final elimination step of certain reaction sequences, such as in the formation of pyrroles. mdpi.com

The substituent on the benzyl ring—in this case, the 3-methoxy group—also influences reactivity. While its electronic effect on the acidity of the α-proton is less direct than that of the tosyl group, it can modify the steric and electronic properties of the molecule and its intermediates. In asymmetric catalysis, substituents on the aromatic ring of the isocyanide reagent can impact the enantioselectivity of the transformation. rsc.org For example, the steric bulk and electronic nature of the aryl group can affect how the isocyanide approaches the catalyst-substrate complex, thereby influencing the stereochemical outcome. broadinstitute.org The isocyano group itself is a unique functional group that can act as a strong coordinator to metals and can form hydrogen bonds, although this does not typically activate it for nucleophilic attack. acs.org

Green Chemistry Principles in α-Tosyl-(3-methoxybenzyl) Isocyanide Mediated Transformations

Applying the principles of green chemistry to syntheses involving α-Tosyl-(3-methoxybenzyl) isocyanide is an area of growing importance, aiming to reduce environmental impact and improve safety.

One key area of improvement is in the synthesis of the isocyanide itself. Traditional methods for dehydrating the precursor N-formamides often use toxic and hazardous reagents like phosphoryl trichloride (B1173362) (POCl₃) or phosgene (B1210022) derivatives. A greener alternative is the use of p-toluenesulfonyl chloride (p-TsCl) in the presence of a base. This method is not only less toxic but also offers a simplified reaction protocol and work-up, resulting in a significantly lower E-factor (a measure of waste generated). rsc.org

The adoption of novel reaction conditions also aligns with green chemistry principles. Mechanochemistry, such as the ball-milling technique used for the Van Leusen pyrrole synthesis, can dramatically reduce or eliminate the need for bulk solvents, which are a major source of chemical waste. sci-hub.seencyclopedia.pub These solvent-free methods are highly efficient and environmentally benign. encyclopedia.pub

Furthermore, the shift towards organocatalysis, such as the use of chiral phosphoric acids for asymmetric synthesis, is considered an environmentally benign strategy. nih.gov These catalysts are often metal-free, avoiding issues of heavy metal contamination in the final products and waste streams. Microwave-assisted synthesis is another green approach that can accelerate reaction rates, reduce reaction times, and lead to cleaner reactions with higher yields. encyclopedia.pub

Table 2: Green Chemistry Approaches in Isocyanide Chemistry

| Green Chemistry Principle | Application/Methodology | Benefit |

|---|---|---|

| Use of Safer Reagents | p-TsCl for isocyanide synthesis. rsc.org | Reduced toxicity and waste (lower E-factor). |

| Solvent Reduction | Mechanochemistry (ball milling). sci-hub.seencyclopedia.pub | Eliminates or reduces solvent use. |

| Energy Efficiency | Microwave-assisted synthesis. encyclopedia.pub | Increased reaction rates, shorter reaction times. |

| Use of Catalysis | Organocatalysis (e.g., Chiral Phosphoric Acids). nih.gov | Avoids heavy metal contamination, atom efficient. |

Q & A

Q. Table 1. Reaction Optimization for Ugi-4CR Using this compound

| Condition | Yield (%) | Purity (%) | Key Observation | Ref. |

|---|---|---|---|---|

| EtOH, RT, 24 h | 64 | 90 | Baseline for comparison | |

| DCM, 40°C, 12 h | 78 | 95 | Improved solubility | |

| Flow reactor, 5 min | 83 | 98 | Reduced side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。